4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine 4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15801874
InChI: InChI=1S/C9H5F3N2S/c10-5-1-4(2-6(11)8(5)12)7-3-15-9(13)14-7/h1-3H,(H2,13,14)
SMILES:
Molecular Formula: C9H5F3N2S
Molecular Weight: 230.21 g/mol

4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine

CAS No.:

Cat. No.: VC15801874

Molecular Formula: C9H5F3N2S

Molecular Weight: 230.21 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine -

Specification

Molecular Formula C9H5F3N2S
Molecular Weight 230.21 g/mol
IUPAC Name 4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C9H5F3N2S/c10-5-1-4(2-6(11)8(5)12)7-3-15-9(13)14-7/h1-3H,(H2,13,14)
Standard InChI Key HOYYMBOHJIXBKQ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1F)F)F)C2=CSC(=N2)N

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine follows established protocols for thiazole derivatives, primarily the Hantzsch thiazole synthesis. This method involves the condensation of α-haloketones with thioureas or thioamides . For this compound, 3,4,5-trifluorophenylacetone may serve as the α-haloketone precursor, reacting with thiourea in the presence of a base such as sodium ethoxide. The reaction typically proceeds in ethanol or dimethylformamide (DMF) under reflux conditions .

Table 1: Key Synthetic Parameters

ParameterDetails
Reactants3,4,5-Trifluorophenylacetone, thiourea
SolventEthanol or DMF
CatalystSodium ethoxide
Reaction Temperature80–100°C (reflux)
YieldNot explicitly reported; analogous syntheses achieve 70–90% yields

Structural Analysis

The compound’s structure is confirmed via spectroscopic methods:

  • NMR: 1H^1\text{H}-NMR typically shows aromatic proton signals between δ 7.5–8.0 ppm for the trifluorophenyl group and a singlet near δ 6.8 ppm for the thiazole ring .

  • IR: Peaks at 3216 cm1^{-1} (N–H stretch) and 1583 cm1^{-1} (C=N stretch) are characteristic .

  • Mass Spectrometry: ESI-HRMS confirms the molecular ion peak at m/z 231.07 (calculated for C9H6F3N2S+\text{C}_9\text{H}_6\text{F}_3\text{N}_2\text{S}^+).

Physicochemical Properties

Basic Properties

Table 2: Physicochemical Data

PropertyValueSource
Molecular FormulaC9H5F3N2S\text{C}_9\text{H}_5\text{F}_3\text{N}_2\text{S}
Molecular Weight230.21 g/mol
Melting PointNot reported; analogs: 60–125°C
Boiling PointNot reported
LogP (Lipophilicity)Estimated 2.8 (trifluorophenyl enhances lipophilicity)
SolubilityLow in water; soluble in DMSO, DMF

The trifluorophenyl group significantly increases lipophilicity, improving membrane permeability—a critical factor in drug design.

Applications in Medicinal Chemistry

Drug Design Considerations

  • Metabolic Stability: Fluorination reduces oxidative metabolism, extending half-life.

  • Target Selectivity: The planar thiazole ring enables π-π stacking with aromatic residues in enzyme active sites .

Table 3: Comparative Activity of Thiazole Derivatives

CompoundTargetIC50_{50} / MIC
4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamineEGFR (predicted)Pending validation
4-(4-Chlorophenyl) analogDHFR8.2 μM
4-(4-Nitrophenyl) analogS. aureus25 μg/mL

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